

Applications of Magnesium-24 in Cosmochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Magnesium24	
Cat. No.:	B1173389	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium-24 (24Mg), the most abundant of the three stable isotopes of magnesium, serves as a cornerstone in the field of cosmochemistry.[1][2][3] Its primary application lies in its role as a stable reference isotope, particularly in the context of the aluminum-magnesium (Al-Mg) chronometer, which is instrumental in dating the earliest events in our solar system's history. By comparing the abundance of ²⁴Mg to the radiogenic excesses of Magnesium-26 (²⁶Mg), the decay product of the short-lived radionuclide Aluminum-26 (²⁶Al), scientists can determine the relative ages of meteorites and their components.[4][5][6] This application note provides a comprehensive overview of the uses of ²⁴Mg in cosmochemistry, including detailed experimental protocols for its analysis and a summary of key quantitative data.

Key Applications of Magnesium-24 in Cosmochemistry

Stable Isotope Reference for Cosmochronology: The Al-Mg isotopic system is a powerful tool
for dating events in the early solar system, such as the formation of calcium-aluminum-rich
inclusions (CAIs) and chondrules in meteorites.[4][7] In this system, the stable isotope ²⁴Mg
is used as a reference against which the abundance of ²⁶Mg is measured. The initial
presence of ²⁶Al in a sample leads to an excess of ²⁶Mg (denoted as δ²⁶Mg*) that correlates

with the sample's Al/Mg ratio.[6][8] By measuring the ²⁶Mg/²⁴Mg and ²⁷Al/²⁴Mg ratios in different minerals within a meteorite, a precise isochron can be constructed to determine the initial ²⁶Al/²⁷Al ratio at the time of formation.[4][5]

- Tracer of Stellar Nucleosynthesis: The abundances of magnesium isotopes, including ²⁴Mg, in presolar grains provide crucial insights into the nucleosynthetic processes occurring within stars.[9][10] ²⁴Mg is primarily produced in massive stars during carbon and neon burning.[9] [11] Studying the isotopic ratios of magnesium in grains that originated from different stellar environments helps to refine models of stellar evolution and the chemical enrichment of the galaxy.
- Indicator of Nebular and Planetesimal Processes: Mass-dependent fractionation of
 magnesium isotopes, where the ratios of the three stable isotopes change due to physical or
 chemical processes, can provide information about conditions in the early solar nebula and
 on meteorite parent bodies.[12][13] For instance, evaporation and condensation events in
 the protoplanetary disk can alter the ²⁵Mg/²⁴Mg and ²⁶Mg/²⁴Mg ratios in a predictable manner.
 [12][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of Magnesium-24 in cosmochemistry.

Table 1: Isotopic Abundances of Magnesium

Isotope	Natural Abundance (%)	Atomic Mass (Da)
²⁴ Mg	78.99	23.9850417
²⁵ Mg	10.00	24.9858370
²⁶ Mg	11.01	25.9825929

Source:[2][3]

Table 2: Key Isotopic Ratios in Early Solar System Materials

Sample Type	Initial ²⁶ Al/ ²⁷ Al Ratio	Reference
Calcium-Aluminum-Rich Inclusions (CAIs)	~5 x 10 ⁻⁵	[4][5][7]
Chondrules (CV and CR chondrites)	$(1.5 \pm 4.0) \times 10^{-6}$ to (2.2 ± 0.4) × 10^{-5}	[12]
Ste. Marguerite (H4 Chondrite)	$(2.87 \pm 0.64) \times 10^{-7}$	[5]
Forest Vale (H4 Chondrite)	(1.55 ± 0.32) x 10 ⁻⁷	[5]

Experimental Protocols

The precise and accurate measurement of magnesium isotopic ratios is critical for the applications described above. The two primary analytical techniques employed are Secondary Ion Mass Spectrometry (SIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Protocol 1: Magnesium Isotope Analysis by Secondary Ion Mass Spectrometry (SIMS)

SIMS is an in-situ analytical technique that allows for the isotopic analysis of small spots on a sample surface, making it ideal for studying individual mineral grains within meteorites.[2][5][15]

1. Sample Preparation:

- Mount the meteorite sample in an epoxy resin puck.
- Grind and polish the surface of the sample to expose the mineral grains of interest.
- Coat the sample with a thin layer of conductive material (e.g., gold or carbon) to prevent charge buildup during analysis.[15]
- 2. Instrumental Setup (Example: Cameca IMS 1280):
- Use a primary ion beam (e.g., O⁻ or O₂⁻) to sputter the sample surface.
- Accelerate the secondary ions produced from the sputtering process.
- Separate the ions based on their mass-to-charge ratio using a magnetic sector mass analyzer.[15]

• Detect the ion beams for ²⁴Mg⁺, ²⁵Mg⁺, ²⁶Mg⁺, and ²⁷Al⁺ simultaneously using multiple Faraday cup collectors or an electron multiplier in peak-jumping mode.[16]

3. Data Acquisition:

- Raster the primary beam over a small area (e.g., $10-20 \mu m$) of the mineral grain to be analyzed.
- Measure the ion intensities for each magnesium isotope and for ²⁷Al.
- Correct for instrumental mass fractionation by analyzing a standard with a known magnesium isotopic composition (e.g., San Carlos olivine) under the same analytical conditions.[17][18]

4. Data Analysis:

- Calculate the raw ²⁵Mg/²⁴Mg and ²⁶Mg/²⁴Mg ratios.
- Correct for mass-dependent fractionation using the measured ²⁵Mg/²⁴Mg ratio and a power law or exponential law.[14]
- Calculate the excess ²⁶Mg (δ²⁶Mg*) by comparing the corrected ²⁶Mg/²⁴Mg ratio to a terrestrial standard.[16]
- Plot the δ²⁶Mg* values against the measured ²⁷Al/²⁴Mg ratios for different minerals to construct an Al-Mg isochron. The slope of this isochron corresponds to the initial ²⁶Al/²⁷Al ratio.[4][6]

Protocol 2: Magnesium Isotope Analysis by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

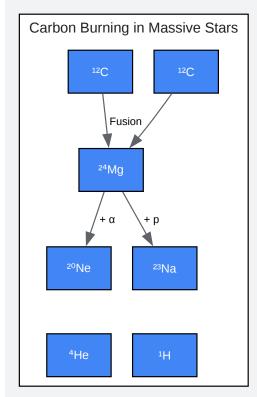
MC-ICP-MS is a high-precision technique that analyzes samples in solution, providing bulk isotopic compositions of dissolved mineral separates or whole-rock powders.[1][19][20][21]

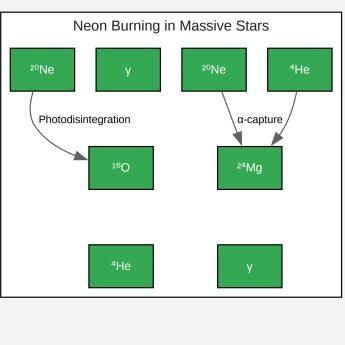
1. Sample Preparation:

- Physically separate the mineral of interest (e.g., plagioclase, olivine) from the meteorite sample.
- Dissolve the mineral separate or whole-rock powder in a mixture of strong acids (e.g., HF and HNO₃).[22]
- Use ion-exchange chromatography to separate magnesium from other elements in the sample matrix.[23][24] This step is crucial to avoid isobaric interferences.

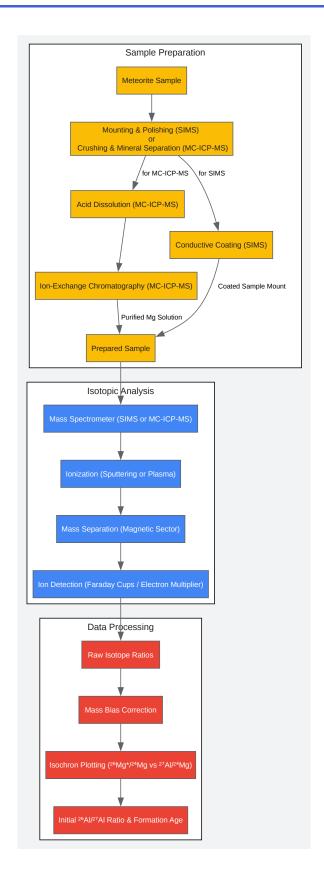
- 2. Instrumental Setup (Example: Thermo Scientific Neoma MC-ICP-MS):
- Introduce the purified magnesium sample solution into the ICP torch, where it is ionized into a plasma.[1]
- Accelerate the ions into the mass spectrometer.
- Separate the magnesium isotope beams in a magnetic sector.
- Simultaneously measure the ion beams for ²⁴Mg⁺, ²⁵Mg⁺, and ²⁶Mg⁺ using a set of Faraday cup detectors.[21]

3. Data Acquisition:


- Analyze the sample solution and a bracketing standard solution of known magnesium isotopic composition (e.g., DSM-3) in an alternating sequence.[12]
- Measure the ion beam intensities for a set period to obtain precise ratios.


4. Data Analysis:

- Calculate the ²⁵Mg/²⁴Mg and ²⁶Mg/²⁴Mg ratios for the sample relative to the bracketing standard.
- Correct for instrumental mass bias using the standard-sample bracketing method. [25]
- For Al-Mg chronology, the dissolved sample is also analyzed for its Al and Mg concentrations to determine the ²⁷Al/²⁴Mg ratio.
- Plot the measured ²⁶Mg/²⁴Mg ratios against the ²⁷Al/²⁴Mg ratios to determine the initial ²⁶Al/
 ²⁷Al ratio.[26]


Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. hou.usra.edu [hou.usra.edu]
- 3. Igneous meteorites suggest Aluminium-26 heterogeneity in the early Solar Nebula PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSRD: Aluminum-26 Clock [psrd.hawaii.edu]
- 5. psrd.hawaii.edu [psrd.hawaii.edu]
- 6. USGS -- Isotope Tracers -- Resources [www.rcamnl.wr.usgs.gov]
- 7. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 8. Aluminium-26 Wikipedia [en.wikipedia.org]
- 9. Frontiers | Massive Star Modeling and Nucleosynthesis [frontiersin.org]
- 10. Frontiers | The Study of Key Reactions Shaping the Post-Main Sequence Evolution of Massive Stars in Underground Facilities [frontiersin.org]
- 11. stellar evolution Do elements like magnesium and sulfur form a layer inside massive stars? Astronomy Stack Exchange [astronomy.stackexchange.com]
- 12. Magnesium and 54Cr isotope compositions of carbonaceous chondrite chondrules Insights into early disk processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Magnesium isotope evidence that accretional vapour loss shapes planetary compositions
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. geosciences.ed.ac.uk [geosciences.ed.ac.uk]
- 16. presolar.physics.wustl.edu [presolar.physics.wustl.edu]
- 17. Magnesium isotope analysis of olivine and pyroxene by SIMS: Evaluation of matrix effects PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]

- 19. Multicollector-Inductively Coupled Plasma Mass Spectrometer (MC-ICPMS) [serc.carleton.edu]
- 20. ARES | Research | Laboratories | Multi Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) [ares.jsc.nasa.gov]
- 21. Multicollector ICP-MS (MC ICPMS) | Thermo Fisher Scientific SG [thermofisher.com]
- 22. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 24. hou.usra.edu [hou.usra.edu]
- 25. cup.edu.cn [cup.edu.cn]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Applications of Magnesium-24 in Cosmochemistry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1173389#applications-of-magnesium-24-in-cosmochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

